molecular formula C14H20BF3N2O4 B1408902 [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid CAS No. 1704069-49-7

[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1408902
CAS No.: 1704069-49-7
M. Wt: 348.13 g/mol
InChI Key: IKJQWXQYNQQZAK-UHFFFAOYSA-N
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Description

“[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the empirical formula C13H20BNO2 . It has a molecular weight of 233.11 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(N1CCCCC1)c2ccc(cc2)B(O)O . This indicates that the compound contains a piperazine ring attached to a phenyl group, which is further connected to a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction .


Physical and Chemical Properties Analysis

This compound is typically found in solid form . It has an empirical formula of C13H20BNO2 and a molecular weight of 233.11 .

Scientific Research Applications

  • Synthesis and Transformation in Chemistry :

    • It is involved in the formation of aminosuccinyl peptides during acidolytic deprotection, subsequently transforming to piperazine-2,5-dione derivatives in neutral media. This process is influenced by reaction conditions and the structure of aspartyl peptides (Schön & Kisfaludy, 2009).
    • Used in the large-scale synthesis of protected 2-substituted 4-oxo-piperidine derivatives, showcasing its role in the formation of complex organic structures (Lau et al., 2002).
    • Aids in synthesizing cyclic and cage borosilicates, demonstrating its utility in creating molecules with complex inorganic cores (Torres-Huerta et al., 2017).
  • Biological and Pharmacological Applications :

    • Piperazine derivatives of boronic acids show potential as biologically active compounds due to their structural features. They exhibit novel biological activity and are promising candidates for various applications (Adamczyk-Woźniak et al., 2015).
    • It's involved in the synthesis of piperazinones and benzopiperazinones from organoboronic acids and 1,2-diamines, highlighting its role in creating compounds with potential biological activities (Petasis & Patel, 2000).
  • Chemical Process and Methodology Development :

    • Employed in the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors in biochemical processes, illustrating its role in developing new chemical methodologies (Thalji et al., 2013).
    • Used in the synthesis of (piperazin-1-ylmethyl)biaryl library via microwave-mediated reactions, indicating its importance in modern synthetic chemistry techniques (Spencer et al., 2011).
  • Diagnostic and Imaging Applications :

    • Utilized in the synthesis of BODIPY-derived piperazidine fluorescent near-neutral pH indicators, demonstrating its use in bioimaging and diagnostic applications (Deng et al., 2016).

Safety and Hazards

The compound is classified as a danger under the GHS05 pictogram, indicating that it can cause serious eye damage . Precautionary measures include avoiding eye contact and seeking medical attention if exposure occurs .

Properties

IUPAC Name

[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.C2HF3O2/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;3-2(4,5)1(6)7/h2-5,10,14,16-17H,6-9H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQWXQYNQQZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-49-7
Record name Boronic acid, B-[4-[1-(1-piperazinyl)ethyl]phenyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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